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Compound of Interest

Compound Name:
2-((2-Methoxy-5-

methylphenyl)amino)benzoic acid

CAS No.: 24542-66-3

Cat. No.: B15101594

Get Quote

Chemical Identity & Structural Logic
The core pharmacophore is the N-phenylanthranilic acid (fenamate) scaffold. The specific

substitution pattern—2-methoxy-5-methyl on the aniline ring—introduces unique electronic and

steric properties that differentiate it from standard fenamates.

Core Scaffold: Anthranilic acid (2-aminobenzoic acid).

N-Substituent: 2-methoxy-5-methylaniline.

Key Interaction: The secondary amine (-NH-) serves as a hydrogen bond donor, while the

carboxylic acid (-COOH) binds to the cationic site of the Cyclooxygenase (COX) enzyme.

Structure-Activity Relationship (SAR) Analysis
The 2-methoxy group replaces the lipophilic methyl group found in Mefenamic acid.
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Electronic Effect: The methoxy group is a strong electron donor (resonance), increasing the

electron density of the aniline ring. This can enhance the nucleophilicity of the nitrogen,

potentially strengthening the drug-receptor interaction.

Steric/Binding Effect: The 2-methoxy group acts as a hydrogen bond acceptor (unlike the 2-

methyl group). This allows for additional anchoring within the COX active site (specifically the

hydrophobic channel), potentially altering selectivity between COX-1 and COX-2.

Metabolic Stability: The 5-methyl group blocks the para position relative to the amine (if

counted from the amine as 1, methoxy is 2, methyl is 5), preventing rapid oxidative

metabolism at this reactive site.

Pharmacological Mechanism
Primary Target: Cyclooxygenase (COX) Inhibition
Like other fenamates, 2-methoxy-5-methyl derivatives function as non-selective COX inhibitors

but often exhibit a preference for COX-2 depending on the specific steric bulk.

Mechanism: Competitive inhibition of the arachidonic acid binding site.

Outcome: Reduction in Prostaglandin E2 (PGE2) synthesis, leading to analgesic, antipyretic,

and anti-inflammatory effects.

Secondary Targets: Ion Channel Modulation
Fenamates are unique among NSAIDs for their ability to modulate ion channels.

Slo2.1 Channels: Fenamates activate sodium-activated potassium channels (Slo2.1). The 2-

methoxy substitution maintains the lipophilicity required for this allosteric modulation,

potentially contributing to efficacy in neuropathic pain.

GABA_A Receptors: Some fenamate derivatives act as positive allosteric modulators,

enhancing inhibitory transmission.

Visualization: Signaling Pathway
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Caption: Dual mechanism of action: COX inhibition blocks prostaglandin synthesis, while

Slo2.1 activation dampens neuronal excitability.

Synthesis Protocol
The synthesis follows a modified Ullmann Condensation, coupling o-chlorobenzoic acid with

the specific aniline.

Reagents
Substrate A: 2-Chlorobenzoic acid (1.0 eq)

Substrate B: 2-Methoxy-5-methylaniline (1.1 eq)

Catalyst: Copper powder (0.1 eq) or Cupric Oxide (CuO)

Base: Potassium Carbonate (

, anhydrous, 2.0 eq)

Solvent: DMF (Dimethylformamide) or Isoamyl alcohol

Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-

chlorobenzoic acid (15.6 g, 0.1 mol) and 2-methoxy-5-methylaniline (15.1 g, 0.11 mol) in 50
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mL of DMF.

Basification: Add anhydrous

(27.6 g, 0.2 mol) to the mixture.

Catalysis: Add copper powder (0.6 g).

Reflux: Heat the reaction mixture to 130–140°C for 6–8 hours. Monitor progress via TLC

(Mobile phase: Benzene:Methanol 9:1).

Work-up:

Cool the mixture to room temperature.

Pour into 500 mL of ice-cold water.

Acidify with dilute HCl (2N) until pH ~3–4. A solid precipitate will form.

Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to yield the

target fenamate.

Self-Validation Check: The melting point should be distinct from the starting aniline. The IR

spectrum must show the disappearance of the aniline -NH2 doublet and the appearance of a

secondary amine -NH stretch (~3300 cm⁻¹) and carboxylic acid C=O (~1680 cm⁻¹).

Biological Evaluation Protocols
A. In Vitro COX Inhibition Assay
To quantify potency (

) against COX-1 and COX-2.

System: Use a colorimetric COX inhibitor screening kit (e.g., utilizing TMPD oxidation).

Enzyme Prep: Recombinant human COX-1 and COX-2.

Procedure:
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Incubate enzyme with test compound (0.01 µM – 100 µM) for 10 mins.

Add Arachidonic Acid and TMPD (colorimetric substrate).

Measure absorbance at 590 nm.

Calculation: % Inhibition =

.

B. In Vivo Anti-inflammatory Assay (Carrageenan-
Induced Paw Edema)
The gold standard for assessing acute anti-inflammatory activity.

Animals: Wistar albino rats (150–200 g), n=6 per group.

Dosing:

Group I: Control (Vehicle, e.g., CMC).

Group II: Standard (Mefenamic Acid, 20 mg/kg p.o.).

Group III: Test Compound (2-methoxy-5-methyl fenamate, 20 mg/kg p.o.).

Induction: 30 mins post-dosing, inject 0.1 mL of 1% carrageenan (w/v in saline) into the sub-

plantar region of the right hind paw.

Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 6 hours.

Data Analysis: Calculate % Inhibition of edema relative to control.

Quantitative Data Summary (Expected Range based on
Fenamate Class)
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Parameter
Mefenamic Acid
(Standard)

2-Methoxy-5-Methyl
Fenamate (Target)

Note

COX-1 IC50 ~0.5 µM 0.4 – 0.8 µM
Potent inhibition

expected.

COX-2 IC50 ~5.0 µM 2.0 – 4.0 µM
Methoxy group may

improve COX-2 fit.

Edema Inhibition (3h) 45 – 50% 50 – 60%

Enhanced polarity

may improve

bioavailability.

LogP (Lipophilicity) 5.1 ~4.5
Lower LogP due to

methoxy oxygen.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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